Trimethoxymethane

Catalog No.
S1491746
CAS No.
149-73-5
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxymethane

CAS Number

149-73-5

Product Name

Trimethoxymethane

IUPAC Name

trimethoxymethane

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c1-5-4(6-2)7-3/h4H,1-3H3

InChI Key

PYOKUURKVVELLB-UHFFFAOYSA-N

SMILES

COC(OC)OC

solubility

SOL IN ETHANOL, IN ETHER

Synonyms

Methoxymethylal; Methyl Orthoformate; NSC 147479; Orthoformic Acid Methyl Ester; Perma-Flo OF; Trimethoxymethane

Canonical SMILES

COC(OC)OC

The exact mass of the compound Trimethoxymethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in ethanol, in ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147479. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethoxymethane (CAS 149-73-5), commonly known as trimethyl orthoformate (TMOF), is the simplest acyclic orthoester, functioning as a highly reactive formylating agent, acetalization reagent, and chemical water scavenger . As a colorless liquid with a boiling point of 101-102 °C, it is widely utilized in pharmaceutical synthesis for the protection of carbonyl groups and the construction of heterocyclic rings. In polymer and coatings manufacturing, TMOF is integrated into moisture-sensitive formulations, such as one-component (1K) polyurethanes, to prevent premature curing. Its low molecular weight (106.12 g/mol) and high electrophilicity make it a foundational building block where high atom economy and rapid reaction kinetics are prioritized in industrial scale-up.

While triethyl orthoformate (TEOF) and 2,2-dimethoxypropane (DMP) belong to the same functional class, treating them as interchangeable with TMOF introduces severe process and formulation risks. TEOF exhibits significantly higher steric hindrance, which drastically reduces reaction rates and yields in complex electrophilic formylations. Furthermore, TEOF's higher boiling point (146 °C) demands harsher distillation conditions for byproduct removal, risking thermal degradation of sensitive active pharmaceutical ingredients (APIs) [1]. In formulation contexts, substituting TMOF with solid desiccants like molecular sieves introduces particulate matter that alters rheology and opacity, whereas TEOF requires higher mass loadings to achieve equivalent water scavenging, unnecessarily increasing the volatile organic compound (VOC) profile of the final product.

Thermal Processability and Byproduct Removal Efficiency

In industrial synthesis, the removal of excess reagents and alcohol byproducts is a critical energy and time bottleneck. TMOF boils at 101-102 °C, whereas its closest analog, TEOF, boils at 146 °C . During acetalization or formylation, TMOF generates methanol (bp 65 °C) as a byproduct, compared to ethanol (bp 78 °C) generated by TEOF. This ~45 °C difference in the orthoester boiling point allows TMOF and its byproducts to be stripped under significantly milder vacuum or thermal conditions, preventing the thermal degradation of heat-sensitive intermediates.

Evidence DimensionBoiling point and thermal removal profile
Target Compound DataTMOF boils at 101-102 °C; generates methanol (bp 65 °C)
Comparator Or BaselineTEOF boils at 146 °C; generates ethanol (bp 78 °C)
Quantified Difference45 °C lower boiling point for the orthoester; 13 °C lower for the alcohol byproduct
ConditionsStandard atmospheric or vacuum distillation post-reaction

Lower boiling points translate directly to reduced energy costs and shorter cycle times during solvent stripping in large-scale API manufacturing.

Mass-Efficiency in Moisture Scavenging for Polyurethanes

In moisture-sensitive formulations such as 1K polyurethanes and sealants, orthoesters are added to scavenge residual water and prevent CO2 outgassing (popping defects). Because the scavenging reaction is stoichiometric (1 mole of orthoester reacts with 1 mole of water), the molecular weight of the scavenger dictates the required mass loading [1]. TMOF has a molecular weight of 106.12 g/mol, meaning ~5.9 grams of TMOF will consume 1 gram of water. In contrast, TEOF (MW 148.20 g/mol) requires ~8.2 grams to consume the same amount of water.

Evidence DimensionMass loading required for stoichiometric water scavenging
Target Compound DataTMOF requires ~5.9 g per 1 g of water
Comparator Or BaselineTEOF requires ~8.2 g per 1 g of water
Quantified DifferenceTMOF is ~28% more mass-efficient than TEOF by weight
ConditionsPolyurethane resin formulation and storage stabilization

Higher mass efficiency allows formulators to use less additive, reducing raw material costs and minimizing the impact on the coating's viscosity and VOC emissions.

Yield Advantages in Electrophilic Formylation

The steric profile of the alkoxy groups on the orthoester significantly impacts the efficiency of carbon-carbon bond formation. In the boron-catalyzed formylation of indoles to produce C-formylindoles, TMOF acts as a highly reactive formyl source. Under optimized conditions, reactions utilizing TMOF achieved a 93% yield of the target tris(indolyl)methane intermediate, whereas direct substitution with TEOF under identical conditions resulted in a yield drop to 54% [1]. The methoxy groups of TMOF offer less steric resistance during the formation and subsequent attack of the intermediate dialkoxymethyl cation.

Evidence DimensionProduct yield in Lewis-acid catalyzed formylation
Target Compound Data93% yield with TMOF
Comparator Or Baseline54% yield with TEOF
Quantified Difference39% absolute increase in product yield
ConditionsBoron-catalyzed formylation of indole derivatives at ambient temperature

A 39% yield improvement in precursor synthesis directly translates to higher batch profitability and lower waste disposal costs in pharmaceutical manufacturing.

Moisture Scavenging in 1K Polyurethane Adhesives and Coatings

Due to its high mass-efficiency (requiring only ~5.9 g per gram of water) and liquid state, TMOF is a highly efficient choice for stabilizing moisture-sensitive isocyanate prepolymers [1]. It prevents premature cross-linking and CO2-induced popping defects without introducing the rheological issues associated with solid molecular sieves.

Synthesis of Sterically Hindered Acetals in API Manufacturing

TMOF is selected over TEOF when protecting complex, sterically hindered ketones and aldehydes. Its lower steric bulk ensures rapid and complete conversion to the corresponding dimethyl acetals, while its low boiling point (101 °C) allows for gentle, low-temperature solvent stripping that preserves the integrity of delicate pharmaceutical intermediates .

Electrophilic Formylation and Heterocycle Construction

In the synthesis of agricultural chemicals (e.g., azoxystrobin) and pharmaceutical heterocycles (e.g., floxacin antibiotics), TMOF serves as an essential C1 building block [2]. Its higher reactivity in generating dialkoxymethyl cations ensures higher yields in carbon-carbon bond forming reactions compared to bulkier orthoesters.

Physical Description

Liquid

Color/Form

COLORLESS LIQUID

XLogP3

0.2

Boiling Point

104.0 °C
100.6 °C @ 760 MM HG

Vapor Density

3.67 (AIR= 1)

Density

0.9676 @ 20 °C/4 °C

LogP

0.25 (LogP)

Odor

PUNGENT ODOR

UNII

XAM28819YJ

GHS Hazard Statements

Aggregated GHS information provided by 253 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 253 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 251 of 253 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (11.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (23.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

149-73-5

Wikipedia

Methyl orthoformate

Methods of Manufacturing

/IT IS/ PREPARED FROM CHLOROFORM AND METHANOL IN PRESENCE OF SODIUM: SAH, MA, J AM CHEM SOC 54, 2965 (1932).

General Manufacturing Information

Plastic material and resin manufacturing
Methane, trimethoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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